molecular formula C10H11BrO2 B179787 (3-Bromophenyl) 2-methylpropanoate CAS No. 140896-86-2

(3-Bromophenyl) 2-methylpropanoate

Cat. No. B179787
CAS RN: 140896-86-2
M. Wt: 243.1 g/mol
InChI Key: MIEAIXUBMSQNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromophenyl) 2-methylpropanoate is a chemical compound that is widely used in scientific research applications, particularly in the field of organic chemistry. It is a derivative of phenylpropanoic acid and is commonly referred to as BMPP. In

Mechanism of Action

The mechanism of action of BMPP is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophilic compounds to form new chemical bonds. BMPP can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BMPP. However, it is believed to be relatively non-toxic and does not have any known adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMPP in lab experiments is its high reactivity, making it a useful reagent in organic synthesis reactions. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BMPP is its relatively low solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research involving BMPP. One area of interest is the development of new synthetic methods for BMPP and its derivatives. Another area of interest is the use of BMPP in the synthesis of novel pharmaceutical compounds with potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of BMPP and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of (3-Bromophenyl) 2-methylpropanoate involves the reaction of 3-bromophenol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of BMPP. The purity and yield of BMPP can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

BMPP is commonly used in scientific research applications as a reagent in organic synthesis reactions. It is particularly useful in the synthesis of various pharmaceutical compounds and natural products. BMPP can also be used as a starting material for the synthesis of other organic compounds such as esters, amides, and carboxylic acids.

properties

CAS RN

140896-86-2

Product Name

(3-Bromophenyl) 2-methylpropanoate

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

(3-bromophenyl) 2-methylpropanoate

InChI

InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3

InChI Key

MIEAIXUBMSQNMB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC(=CC=C1)Br

Canonical SMILES

CC(C)C(=O)OC1=CC(=CC=C1)Br

synonyms

Propanoic acid, 2-Methyl-, 3-broMophenyl ester

Origin of Product

United States

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